molecular formula C11H20FNO2 B2944593 tert-butyl N-(3-fluorocyclohexyl)carbamate CAS No. 1546332-14-2

tert-butyl N-(3-fluorocyclohexyl)carbamate

Cat. No. B2944593
M. Wt: 217.284
InChI Key: LMGCOGYRDPYGEQ-UHFFFAOYSA-N
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Description

“tert-butyl N-(3-fluorocyclohexyl)carbamate” is a chemical compound with the CAS Number: 1546332-14-2. It has a molecular weight of 217.28 . The IUPAC name for this compound is tert-butyl (3-fluorocyclohexyl)carbamate .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(3-fluorocyclohexyl)carbamate” is 1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7H2,1-3H3,(H,13,14) . This code provides a textual representation of the molecular structure.

Scientific Research Applications

Enantioselective Synthesis

The compound has been highlighted as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its role in the synthesis process underscores its significance in creating molecules with potential applications in antiviral and anticancer therapies (Ober, Marsch, Harms, & Carell, 2004).

Chemical Transformations

Research on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates demonstrates the compound's utility in synthetic organic chemistry. It aids in converting commonly used amino protecting groups to more reactive forms, facilitating various chemical transformations (Sakaitani & Ohfune, 1990).

Material Science Applications

A study on benzothiazole modified tert-butyl carbazole derivatives highlighted the formation of strong blue emissive nanofibers capable of detecting volatile acid vapors. This indicates the compound's potential in developing fluorescent sensory materials for environmental monitoring (Sun et al., 2015).

Stereoselective Synthesis

An efficient stereoselective synthesis route was developed for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, showcasing its relevance in the preparation of key intermediates for the synthesis of factor Xa inhibitors, which are important in anticoagulant therapy (Wang, Ma, Reddy, & Hu, 2017).

Asymmetric Synthesis

The use of tert-butyl carbamate derivatives in metalation and alkylation between silicon and nitrogen demonstrates its utility in preparing α-functionalized α-amino silanes, crucial for asymmetric synthesis strategies (Sieburth, Somers, & O'hare, 1996).

Medicinal Chemistry

Its application extends to the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), highlighting its significance in drug development (Zhao, Guo, Lan, & Xu, 2017).

properties

IUPAC Name

tert-butyl N-(3-fluorocyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGCOGYRDPYGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-fluorocyclohexyl)carbamate

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